Methyl 5-amino-3-hydroxypentanoate
Description
Contextualization within the Chemistry of β-Amino-γ-hydroxy Esters and Related Chiral Building Blocks
Methyl 5-amino-3-hydroxypentanoate belongs to the broader class of β-amino-γ-hydroxy esters. These compounds are characterized by an amino group at the β-position and a hydroxyl group at the γ-position relative to the ester functionality. This structural motif is a key component in a variety of biologically active natural products and pharmaceuticals. The presence of two stereocenters at the C3 and C5 positions means that this compound can exist as four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).
The ability to selectively synthesize a single stereoisomer is of paramount importance in medicinal chemistry, as different enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.orgnih.govresearchgate.netresearchfloor.org The development of stereoselective synthetic methods for β-amino-γ-hydroxy esters has therefore been an active area of research.
Historical Trajectory of Research on this compound and its Stereoisomers
While specific research focusing exclusively on this compound is not extensively documented, the historical development of synthetic methods for the broader class of β-amino-γ-hydroxy acids and their esters provides a clear context for its potential synthesis and application. Early methods for the synthesis of amino acids, such as the Strecker synthesis developed in the 1850s, laid the groundwork for preparing the amino acid backbone. masterorganicchemistry.comnih.gov However, controlling the stereochemistry of multiple chiral centers remained a significant challenge.
The evolution of asymmetric synthesis in the latter half of the 20th century brought about transformative changes. The development of chiral auxiliaries, asymmetric catalysis, and biocatalysis has provided chemists with powerful tools to control the stereochemical outcome of reactions. masterorganicchemistry.comresearchgate.net For instance, the use of chiral oxazolidinones, pioneered by Evans, allows for highly diastereoselective aldol (B89426) reactions to construct the syn- or anti-relationship between the hydroxyl and amino groups. nih.gov Similarly, asymmetric hydrogenation of β-keto esters or enamines using chiral metal catalysts can provide enantiomerically pure β-hydroxy or β-amino esters, respectively. nih.gov These methodologies are directly applicable to the synthesis of the stereoisomers of this compound.
Fundamental Significance of this compound as a Versatile Synthetic Intermediate
The significance of this compound lies in its potential as a versatile building block for the synthesis of a wide array of complex molecules. The strategic placement of the amino, hydroxyl, and ester functional groups allows for a variety of selective chemical modifications.
The amino group can be acylated, alkylated, or used to form peptide bonds. The hydroxyl group can be oxidized, protected, or serve as a nucleophile. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. This multifunctionality makes this compound a valuable precursor for the synthesis of:
Pharmaceuticals: The β-amino-γ-hydroxy motif is a key structural feature in the side chains of widely used cholesterol-lowering drugs known as statins. nih.govresearchgate.netacs.orgresearchgate.netnih.gov Furthermore, this structural unit is found in various other biologically active compounds.
Unnatural Amino Acids and Peptidomimetics: The incorporation of unnatural amino acids like the derivatives of this compound into peptides can lead to peptidomimetics with enhanced stability and biological activity.
Heterocyclic Compounds: The functional groups of this compound can be utilized in intramolecular cyclization reactions to construct various heterocyclic systems, which are prevalent in medicinal chemistry. acs.org
GABA Analogs: The structural backbone of this compound is related to that of γ-aminobutyric acid (GABA), an important neurotransmitter. Derivatives of this compound could potentially be explored as GABA analogs with therapeutic applications. acs.orgnih.govscirp.orgmdpi.comnih.gov
The stereochemical purity of this compound is crucial for its application in the synthesis of enantiomerically pure target molecules. The development of efficient and stereoselective synthetic routes to its various stereoisomers is therefore a key area of interest in contemporary organic synthesis.
Data Tables
Below are interactive tables summarizing key information about this compound and related concepts.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | This compound |
| Stereoisomers | (3R,5R), (3S,5S), (3R,5S), (3S,5R) |
| Key Functional Groups | Ester, Amine, Alcohol |
Table 2: Potential Synthetic Approaches for this compound
| Synthetic Method | Description | Key Features |
| Aldol Reaction | Reaction of a glycine (B1666218) enolate equivalent with a β-amino aldehyde. acs.orgnih.govmdpi.com | Can establish the syn- or anti-relationship between the hydroxyl and amino groups. |
| Asymmetric Hydrogenation | Stereoselective reduction of a γ-amino-β-keto ester precursor. nih.gov | High enantioselectivity can be achieved with chiral catalysts. |
| Biocatalysis | Use of enzymes like aldolases and transaminases. rsc.org | High stereoselectivity and mild reaction conditions. |
| Chiral Auxiliary-Based Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of C-C bond formation. nih.gov | Well-established and reliable for controlling stereochemistry. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66113-70-0 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 5-amino-3-hydroxypentanoate |
InChI |
InChI=1S/C6H13NO3/c1-10-6(9)4-5(8)2-3-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
YBRGHKITZGEMPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 5 Amino 3 Hydroxypentanoates
Enantioselective and Diastereoselective Synthesis of Methyl 5-amino-3-hydroxypentanoates
The controlled construction of the two stereocenters in methyl 5-amino-3-hydroxypentanoates can be achieved through several strategic approaches, including chiral pool synthesis, asymmetric catalysis, and biocatalytic methods.
Chiral Pool-Based Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.
One of the most established biocatalytic methods for generating chiral alcohols is the asymmetric reduction of prochiral ketones using whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae). researchgate.netmdpi.com This method is particularly effective for the reduction of β-keto esters to their corresponding β-hydroxy esters, a key structural feature of the target molecule. The reaction can be performed on a precursor, methyl 5-amino-3-oxopentanoate, where yeast enzymes selectively reduce the ketone to the corresponding (R)- or (S)-alcohol with high enantiomeric excess. nih.gov The reaction conditions, such as the choice of solvent (water, organic solvents, or ionic liquids) and the presence of additives, can significantly influence the conversion rates and stereoselectivity. researchgate.net While aqueous media are common, performing the reduction in organic solvents or glycerol (B35011) has also been explored to improve substrate solubility and, in some cases, alter the stereochemical outcome.
Table 1: Representative Baker's Yeast Mediated Reduction of Keto Esters
| Substrate Example | Biocatalyst | Reaction Medium | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Methyl Acetoacetate | Saccharomyces cerevisiae | Glycerol/Water | (R)-methyl 3-hydroxybutanoate | >99% | |
| Ethyl Benzoylformate | Saccharomyces cerevisiae | Water | (R)-ethyl mandelate | >90% | nih.gov |
| 2-Acetyl-3-methyl Sulfolane | Saccharomyces cerevisiae | Water | (S)-alcohol | >98% | mdpi.com |
| Aromatic Ketones | Saccharomyces cerevisiae | Petroleum Ether | (S)-alcohol | 82-91% | researchgate.net |
Alternatively, the synthesis can commence from chiral amino acids, which serve as a source of the C5 stereocenter. For instance, a protected derivative of a natural amino acid like L-aspartic acid or L-glutamic acid can be elaborated through established chemical transformations. The most established protocols involve the conversion of amino acids into chiral amino alcohols, which then act as versatile intermediates. rsc.org A plausible route involves the reduction of the distal carboxylic acid of a protected glutamic acid to an alcohol, followed by chain extension and functional group manipulations to construct the β-hydroxy ester moiety, thereby transferring the initial chirality of the amino acid to the final product. The synthesis of N-unsubstituted β-aminophosphines from chiral amino alcohols derived from natural amino acids illustrates the principle of using these building blocks in multi-step synthesis. rsc.org
Asymmetric Catalysis in the Construction of the Stereogenic Centers
Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation and transfer hydrogenation are highly effective methods for the stereoselective reduction of ketones and imines. For the synthesis of methyl 5-amino-3-hydroxypentanoate, a key strategy is the dynamic kinetic resolution (DKR) of a suitable precursor like a methyl α-amino-β-keto ester. rsc.org In this process, a chiral ruthenium(II) catalyst, often of the Noyori-type such as RuCl(p-cymene)[(S,S)-Ts-DPEN], reduces a rapidly racemizing keto ester. nih.govacs.org This allows for the theoretical conversion of 100% of the starting material into a single diastereomer with high enantiopurity. rsc.org The reaction affords syn- or anti-β-hydroxy α-amino esters depending on the catalyst and substrate structure. rsc.org These methods are well-established for creating the precise stereochemistry required in related chiral β-hydroxy-α-amino and γ-amino-β-hydroxy acid derivatives. rsc.orgdicp.ac.cn
Table 2: Asymmetric (Transfer) Hydrogenation for the Synthesis of Chiral Hydroxy Amino Esters
| Precursor Type | Catalyst System | H2 Source | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| α-Amino β-keto ester HCl | RuCl(S,S)-TsDPEN | HCOOH/NEt3 | anti | up to 94:6 | up to 99% | rsc.org |
| β-Substituted α-oxobutyrolactone | Ru-Ts-DPEN derivative | HCOOH/NEt3 | cis | >20:1 | up to >99% | dicp.ac.cn |
| α-Methoxyimino-β-keto ester | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt3 | syn | N/A | up to 99:1 er | acs.org |
| Aromatic Ketone | Oxo-tethered Ru(II) amido complex | H2 or HCOOH/NEt3 | N/A | N/A | up to >99% | nih.gov |
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a cornerstone of asymmetric synthesis. A powerful strategy for constructing the γ-amino acid framework is the conjugate addition of aldehydes or ketones to nitroalkenes. nih.govmdpi.com For the synthesis of this compound precursors, an aldehyde can be added to a nitro-substituted Michael acceptor in the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. nih.gov This enamine-catalyzed reaction generates a γ-nitroaldehyde with high enantioselectivity, where the nitro group serves as a masked amine. nih.govresearchgate.net Subsequent reduction of the nitro group and oxidation of the aldehyde to a carboxylic ester completes the synthesis. This approach is highly effective for preparing intermediates for pharmacologically active compounds. researchgate.netzenodo.org
Table 3: Organocatalytic Michael Addition to Nitroalkenes
| Nucleophile | Michael Acceptor | Catalyst | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Aldehydes | Nitroethylene | Chiral Pyrrolidine / Acid | γ-Nitroaldehyde | up to 95% | >95% | nih.gov |
| Isobutyraldehyde | trans-β-Nitrostyrene | Chiral DPEN-Thiourea | γ-Nitroaldehyde | 94-99% | 97-99% | mdpi.com |
| Aldehydes | Nitroalkenes | H-Pro-Pro-D-Gln-OH | γ-Nitroaldehyde | High | High | mdpi.com |
Beyond hydrogenation, other metal-mediated transformations are pivotal. Lanthanide complexes, for instance, have proven effective in catalyzing asymmetric Michael reactions. A Lanthanum-NR-linked-BINOL complex can catalyze the addition of β-keto esters to cyclic enones, establishing a new stereocenter with high enantioselectivity. acs.org This type of catalysis demonstrates how the Lewis acidity of the metal center, tuned by the chiral ligand, can orchestrate highly selective bond formations. acs.org While not a direct synthesis of the target molecule, it showcases a powerful method for asymmetric C-C bond formation that could be adapted to a suitable precursor.
Chemoenzymatic Synthesis and Biocatalytic Routes
Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis. One of the most prominent methods is the enzymatic kinetic resolution of a racemic mixture. almacgroup.com For example, a racemic mixture of this compound can be treated with a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas species) and an acylating agent. researchgate.net The enzyme will selectively acylate one of the alcohol enantiomers, allowing for the easy separation of the acylated ester from the unreacted, enantiomerically pure alcohol. nih.gov The choice of enzyme, solvent, and acyl donor is crucial for achieving high selectivity (E-value). nih.govtum.de
Table 4: Lipase-Catalyzed Kinetic Resolution of Hydroxy and Amino Esters
| Substrate | Enzyme | Method | Enantiomeric Excess (ee) | Reference |
| Racemic 2-phenoxypropanoic acid | Aspergillus niger lipase | Irreversible transesterification | High | nih.gov |
| Racemic β-hydroxy-β-aryl esters | Planar-chiral DMAP (catalyst) | Acylation | up to 99% | nih.gov |
| Racemic amino acid esters | Pseudomonas lipase | Hydrolysis | High | nih.gov |
| Racemic 3-aryl alkanoic esters | Alcaligenes spp. lipase | Hydrolysis | >94% | almacgroup.com |
Furthermore, multi-enzyme cascade reactions offer an elegant route to complex chiral molecules. A biocatalytic tandem reaction involving an aldolase (B8822740) and a transaminase can produce γ-hydroxy-α-amino acids from simple achiral precursors. acs.org An analogous cascade could be envisioned for this compound, where an enzyme catalyzes an aldol (B89426) addition to form a β-hydroxy-δ-keto ester, followed by a stereoselective transamination catalyzed by a transaminase to install the C5-amino group. Such biocatalytic approaches are often performed in aqueous media under mild conditions and represent a green alternative to traditional chemical synthesis. nih.gov
Protecting Group Strategies and Regioselectivity in Synthesis
The synthesis of bifunctional molecules like this compound necessitates a robust protecting group strategy to ensure chemoselectivity during various reaction steps. A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations occur elsewhere in the molecule. organic-chemistry.org For this target molecule, both the primary amine and the secondary alcohol require protection.
The choice of protecting groups is critical for controlling regioselectivity, which refers to the selective reaction of one functional group over another. organic-chemistry.org In the case of an amino alcohol, the nitrogen atom is generally more nucleophilic than the oxygen atom, leading to preferential reaction at the amine. mdpi.org
Common protecting groups for primary amines include carbamates like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). fiveable.mechemistrytalk.org The Boc group, introduced using Boc anhydride (B1165640), is stable under basic conditions but is easily removed with acid. chemistrytalk.org Conversely, the Fmoc group is base-labile. fiveable.me This differential reactivity allows for an "orthogonal" protection strategy, where one group can be removed without affecting the other, a crucial tactic in multi-step synthesis. organic-chemistry.org
For the hydroxyl group, silyl ethers such as tert-butyldimethylsilyl (TBDMS) are frequently employed due to their stability and ease of removal with fluoride (B91410) ions. chemistrytalk.orgnumberanalytics.com The bulky nature of silyl ethers also provides steric hindrance, which can influence the stereochemical outcome of nearby reactions. chemistrytalk.org
In a typical synthetic sequence, the more nucleophilic amine would be protected first. For instance, reacting the parent 5-amino-3-hydroxypentanoic acid with Boc anhydride would selectively form the N-Boc derivative. Subsequent esterification and protection of the hydroxyl group can then be carried out before proceeding with further transformations.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |
|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA) |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
| Alcohol | Benzyl | Bn | Benzyl bromide (BnBr), Base | Hydrogenolysis (H2, Pd/C) |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org Applying these principles to the synthesis of this compound can significantly minimize its environmental impact.
A primary focus of green chemistry is the use of safer solvents. ijpsjournal.com Traditional organic solvents are often volatile, toxic, and contribute to the majority of waste in a chemical process. mdpi.com Whenever possible, reactions should be conducted in greener alternatives like water, ethanol (B145695), or even under solvent-free conditions. ijpsjournal.commdpi.compharmafeatures.com For instance, certain enzymatic or catalytic reactions in the synthesis pathway could potentially be performed in aqueous media.
Atom economy, another core principle, seeks to maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com Catalytic reactions are inherently more atom-economical than stoichiometric ones. The use of catalytic hydrogenation for reductions or the application of biocatalysts like transaminases for asymmetric synthesis are prime examples of green approaches. mdpi.com Transaminases, for instance, can produce chiral amines from prochiral ketones with high enantiomeric excess and yield, often in aqueous buffer systems. mdpi.com
Furthermore, designing syntheses with fewer steps, such as in one-pot or cascade reactions, reduces the need for intermediate purification steps, thereby saving on solvent and energy consumption and minimizing waste. nih.govacs.org The development of solvent-free reactions, perhaps utilizing techniques like microwave-assisted synthesis or mechanochemistry, represents a frontier in green pharmaceutical development that could be applied to intermediates in the synthesis. pharmafeatures.com
| Solvent | Classification | Key Issues | Greener Alternative |
|---|---|---|---|
| Dichloromethane (DCM) | Halogenated | Suspected carcinogen, environmental persistence | 2-Methyltetrahydrofuran (2-MeTHF) |
| Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity, high boiling point | Cyrene or N-Butylpyrrolidinone |
| Benzene | Aromatic | Carcinogenic, flammable | Toluene (less toxic) or Water |
| Acetone | Ketone | Volatile, flammable | Ethanol or Water |
Convergent and Linear Synthesis Strategies
The architectural assembly of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step sequential construction. pediaa.com | Independent synthesis of fragments followed by coupling. chemistnotes.com |
| Overall Yield | Decreases significantly with each step; often low. pediaa.com | Minimizes yield loss; generally higher. pediaa.com |
| Efficiency | Can be long and less efficient. differencebetween.com | More efficient, allows for parallel synthesis. chemistnotes.com |
| Planning | Relatively straightforward. pediaa.com | More complex, requires strategic fragmentation. pediaa.com |
Chemical Transformations and Derivatization of Methyl 5 Amino 3 Hydroxypentanoates
Reactions Involving the Amino Group of Methyl 5-amino-3-hydroxypentanoate
The primary amino group in this compound is a nucleophilic center and can readily participate in a variety of common nitrogen-centered reactions.
Acylation and Alkylation Reactions
The amino group can be easily acylated to form amides or alkylated to yield secondary or tertiary amines. These reactions are fundamental in modifying the properties of the parent molecule.
Acylation: Acylation of the primary amine is typically achieved using acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-acetyl-5-amino-3-hydroxypentanoate methyl ester. These reactions are generally high-yielding and proceed under mild conditions.
Alkylation: N-alkylation can be accomplished through various methods, including reductive amination or reaction with alkyl halides. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, methods involving protective group strategies are often employed. For example, the amino group can be protected with a group like a tosyl or a Boc (tert-butoxycarbonyl) group, followed by alkylation and deprotection. monash.edu
Table 1: Representative Acylation and Alkylation Reactions of Amino Groups
| Reaction Type | Reagent | Product | General Conditions |
| Acylation | Acetyl chloride | N-acetyl amide | Base (e.g., triethylamine), aprotic solvent |
| Acylation | Acetic anhydride | N-acetyl amide | Mild heating, optional base |
| Alkylation | Alkyl halide | Secondary/tertiary amine | Base (e.g., K2CO3), polar solvent |
| Reductive Amination | Aldehyde/Ketone, NaBH4 | Secondary/tertiary amine | Methanol (B129727) or other protic solvent |
Cyclization to Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines)
The linear structure of this compound, containing both an amino and a hydroxyl group, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization can lead to the formation of substituted piperidines or, through more complex reaction pathways, pyrrolidines.
Piperidine (B6355638) Synthesis: Intramolecular cyclization to form a piperidine ring is a common transformation for 1,5-aminoalcohols. google.com This can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by intramolecular nucleophilic substitution by the amino group. The reaction is typically carried out in the presence of a base to neutralize the acid formed. The stereochemistry at the 3-position of the resulting piperidine will be influenced by the stereochemistry of the starting material and the reaction conditions. For example, a method for synthesizing 3-hydroxypiperidine (B146073) involves the cyclization of a 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base in water. google.com
Pyrrolidine Synthesis: The synthesis of pyrrolidines from a 5-amino-3-hydroxypentanoate backbone is less direct and would likely involve multi-step synthetic strategies. One possible approach could involve the oxidation of the hydroxyl group to a ketone, followed by intramolecular condensation and subsequent transformations. Another strategy could involve a rearrangement reaction. The synthesis of substituted pyrrolidines often starts from precursors like proline or involves multi-component reactions. nih.govnih.gov For instance, enantiospecific synthesis of substituted pyrrolidines has been achieved from serine through a tandem Wittig-Michael reaction. unirioja.es
Table 2: General Strategies for Heterocycle Synthesis from Amino Alcohols
| Target Heterocycle | General Strategy | Key Intermediates/Reagents |
| Piperidine | Intramolecular nucleophilic substitution | Tosylated or halogenated alcohol, base |
| Pyrrolidine | Multi-step synthesis involving rearrangement or condensation | Oxidized intermediates, specialized reagents |
Amide Bond Formation and Peptide Chemistry Applications
The amino group of this compound allows for its incorporation into peptide chains through the formation of an amide bond. This makes it a potentially valuable building block in peptide chemistry, introducing a hydroxylated five-carbon spacer.
The formation of an amide bond requires the activation of a carboxylic acid, which then reacts with the amino group of the pentanoate. Common coupling reagents used in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and racemization. The methyl ester of the pentanoate can serve as a protecting group for the C-terminus during the coupling reaction. The resulting dipeptide would contain the this compound moiety. masterorganicchemistry.com The hydroxyl group on the pentanoate backbone may require protection depending on the specific reaction conditions and the nature of the other amino acids in the peptide sequence.
Table 3: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent |
| DCC (dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt | DCM, DMF, Water |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF |
Reactions Involving the Hydroxyl Group of this compound
The secondary hydroxyl group at the C-3 position offers another site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, oxidation, or reduction.
Esterification and Etherification Protocols
Esterification: The hydroxyl group can be esterified by reaction with an acid chloride or an anhydride in the presence of a base. This reaction would typically require the prior protection of the more nucleophilic amino group to ensure selectivity. For example, after N-protection, the hydroxyl group can be acylated with reagents like acetyl chloride or benzoyl chloride.
Etherification: Etherification of the hydroxyl group can be achieved through a Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Again, protection of the amino group would be necessary to prevent competing N-alkylation.
Oxidation and Reduction Pathways
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding methyl 5-amino-3-oxopentanoate. A variety of oxidizing agents can be employed for this transformation, including Swern oxidation (using oxalyl chloride, DMSO, and triethylamine), Dess-Martin periodinane (DMP), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant will depend on the desired reaction conditions and the presence of other sensitive functional groups. The resulting β-keto ester is a versatile intermediate for further synthetic manipulations. The hydroxyl group of the related compound, methyl 5-hydroxypentanoate, can be oxidized to form a carbonyl group, resulting in the formation of methyl 5-oxopentanoate.
Reduction: While the hydroxyl group itself cannot be further reduced, its conversion to a ketone via oxidation opens up pathways for stereoselective reduction. The reduction of the resulting β-keto group can lead to the formation of either the syn or anti diastereomer of the starting alcohol, depending on the reducing agent and reaction conditions used. For example, stereoselective reduction of β-keto esters can be achieved using various reagents, including sodium borohydride in the presence of chelating agents or through biocatalytic methods using yeast or specific enzymes, which can provide high diastereoselectivity. nih.gov
Table 4: Selected Transformations of the Hydroxyl Group
| Reaction Type | Reagent/Method | Product Functional Group |
| Oxidation | Swern Oxidation | Ketone |
| Oxidation | Dess-Martin Periodinane | Ketone |
| Reduction (of corresponding ketone) | Sodium Borohydride | Secondary Alcohol |
| Reduction (of corresponding ketone) | Biocatalysis (e.g., yeast) | Chiral Secondary Alcohol |
Formation of Oxygen-Containing Heterocycles (e.g., Lactones)
The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, allows for intramolecular cyclization to form oxygen-containing heterocycles, most notably lactones. This transformation is a key reaction in organic synthesis, as lactones are prevalent structural motifs in many natural products and biologically active compounds. dtic.milresearchgate.net The formation of a lactone from a hydroxy ester is an intramolecular transesterification reaction.
In the case of this compound, the hydroxyl group at the C-3 position can act as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This intramolecular reaction would lead to the formation of a six-membered δ-lactone, specifically 5-amino-dihydro-pyran-2-one. The cyclization of δ-hydroxy acids (or their esters) is a well-established process in organic chemistry, often promoted by acid or base catalysis, or simply by thermal means. nih.gov
The general mechanism for the acid-catalyzed lactonization of a hydroxy ester involves the protonation of the ester carbonyl, which increases its electrophilicity and facilitates the nucleophilic attack by the hydroxyl group. Subsequent elimination of a molecule of methanol yields the cyclic ester, or lactone.
The table below summarizes plausible conditions for the formation of the corresponding δ-lactone from this compound, based on general methods for lactonization.
| Catalyst/Reagent | Solvent | Temperature | Expected Product | Reference (Analogous Reactions) |
| Acid (e.g., H₂SO₄, TsOH) | Toluene, Benzene | Reflux | 5-Amino-dihydro-pyran-2-one | nih.gov |
| Base (e.g., NaH, K₂CO₃) | THF, DMF | Room Temp. to Reflux | 5-Amino-dihydro-pyran-2-one | scribd.com |
| Thermal | High Temperature | Neat or High-Boiling Solvent | 5-Amino-dihydro-pyran-2-one | nih.gov |
Table 1: Plausible Conditions for Lactone Formation
It is important to note that the chemoselectivity of this reaction, particularly the competition between O-acylation (lactone formation) and N-acylation (lactam formation), is a critical aspect that needs to be controlled for the selective synthesis of the desired heterocycle.
Transformations at the Ester Moiety of this compound
The methyl ester functionality in this compound is a versatile handle for various chemical transformations, allowing for the synthesis of a range of derivatives. These reactions primarily involve nucleophilic acyl substitution or reduction.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-amino-3-hydroxypentanoic acid, under either acidic or basic conditions. youtube.com Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally irreversible as the resulting carboxylate salt is deprotonated under basic conditions. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid.
Acid-catalyzed hydrolysis, on the other hand, is a reversible process and is typically performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an excess of water.
Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. cymitquimica.com For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 5-amino-3-hydroxypentanoate. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the lower-boiling alcohol by-product (in this case, methanol) is removed from the reaction mixture.
The table below outlines typical conditions for these transformations.
| Transformation | Reagents | Conditions | Product | Reference (General Methods) |
| Basic Hydrolysis | NaOH (aq) or KOH (aq) | Room Temp. to Reflux, then H₃O⁺ workup | 5-Amino-3-hydroxypentanoic acid | youtube.com |
| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq) | Reflux | 5-Amino-3-hydroxypentanoic acid | youtube.com |
| Transesterification | R'OH, Acid or Base catalyst | Reflux | 5-Amino-3-hydroxypentanoate (R' ester) | cymitquimica.com |
Table 2: Hydrolysis and Transesterification Reactions
Reduction to Aldehydes or Alcohols
The ester moiety of this compound can be reduced to either a primary alcohol or an aldehyde using appropriate reducing agents.
Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, will reduce the ester to the corresponding 1,3,5-pentanetriamine. It is important to note that LiAlH₄ can also reduce other functional groups, but in this case, the hydroxyl and amino groups are generally stable to these conditions, although the acidic protons will react with the hydride to liberate hydrogen gas, requiring the use of excess reducing agent.
Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is a more challenging transformation as aldehydes are more reactive towards nucleophilic reducing agents than esters. This can be achieved using sterically hindered reducing agents at low temperatures. A common reagent for this purpose is diisobutylaluminium hydride (DIBAL-H). Careful control of the stoichiometry of the reducing agent and the reaction temperature (typically -78 °C) is crucial to prevent over-reduction to the alcohol. The product of this reaction would be 5-amino-3-hydroxypentanal.
The following table summarizes the conditions for the reduction of the ester group.
| Target Product | Reducing Agent | Solvent | Temperature | Reference (General Methods) |
| 5-Amino-pentane-1,3-diol | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to Reflux | dtic.mil |
| 5-Amino-3-hydroxypentanal | Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane, THF | -78 °C | nih.gov |
Table 3: Reduction Reactions of the Ester Moiety
Multi-functional Group Reactivity and Chemoselectivity
This compound is a trifunctional molecule, containing an amino group, a hydroxyl group, and a methyl ester. The presence of these three distinct functional groups presents both challenges and opportunities in terms of chemical reactivity and selectivity. Chemoselective transformations, where a reagent reacts with one functional group in the presence of others, are of paramount importance for the targeted synthesis of derivatives.
The primary competition in many reactions involving this molecule is between the nucleophilicity of the amino group and the hydroxyl group.
N-Acylation vs. O-Acylation: When reacting with an acylating agent, such as an acid chloride or anhydride, the more nucleophilic amino group is generally expected to react preferentially over the hydroxyl group, leading to the formation of an amide. This is a common and predictable outcome in the chemistry of amino alcohols. To achieve selective O-acylation, the amino group typically needs to be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction.
Intramolecular Cyclization: Lactam vs. Lactone Formation: As mentioned previously, intramolecular cyclization can lead to either a lactone (from the hydroxyl group attacking the ester) or a lactam (from the amino group attacking the ester). The formation of a six-membered ring is generally favored. In this case, the attack of the C-5 amino group on the C-1 ester would lead to a six-membered lactam, specifically 3-hydroxy-piperidin-2-one. The outcome of this intramolecular competition can often be influenced by the reaction conditions. For instance, acid catalysis might favor lactone formation by protonating the amino group and rendering it non-nucleophilic, while basic or neutral conditions might favor the formation of the thermodynamically more stable amide bond of the lactam. The synthesis of piperidones from 5-aminopentanoic acid derivatives is a well-established synthetic route. dtic.milnih.gov
Chemoselective Reduction: The chemoselective reduction of the ester group in the presence of the other functionalities has been discussed in section 3.3.2. Strong hydrides like LiAlH₄ will reduce the ester, while the hydroxyl and amino groups remain intact (after initial deprotonation).
The following table provides a qualitative overview of the expected chemoselectivity in key transformations.
| Reaction Type | Reagent/Conditions | More Reactive Site | Less Reactive Site | Expected Major Product |
| Acylation | Acyl chloride, Base | Amino group | Hydroxyl group | N-acylated derivative |
| Intramolecular Cyclization (Thermal/Base) | Heat or Base | Amino group | Hydroxyl group | 3-Hydroxy-piperidin-2-one (Lactam) |
| Intramolecular Cyclization (Acid) | Acid, Heat | Hydroxyl group | Amino group (protonated) | 5-Amino-dihydro-pyran-2-one (Lactone) |
Table 4: Chemoselectivity in Transformations of this compound
The strategic manipulation of protecting groups and reaction conditions is therefore essential to navigate the complex reactivity of this multifunctional building block and to achieve the desired chemical transformations in a controlled and selective manner.
Strategic Applications of Methyl 5 Amino 3 Hydroxypentanoates in Complex Organic Synthesis
Chiral Building Block in Natural Product Total Synthesis
The value of Methyl 5-amino-3-hydroxypentanoate and its structural congeners, collectively known as γ-amino-β-hydroxy acids (GABHAs), is prominently demonstrated in the total synthesis of complex natural products. Their inherent chirality and functional group arrangement are leveraged by chemists to impart stereochemical control and introduce key structural motifs found in nature.
Many biologically potent natural products are assembled in nature by mega-enzyme complexes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). These pathways often produce hybrid structures that incorporate unique amino acid fragments. The GABHA unit is a classic example of such a fragment.
For instance, the statine (B554654) family of compounds, which are GABHA derivatives, are key components of peptidic natural products that exhibit potent inhibitory activity against proteases. springernature.com These Hhc (hydroxyhydrocarbon) units are biosynthesized by PKS-NRPS hybrid machinery. springernature.com Synthetic chemists utilize building blocks like this compound to mimic these natural structures.
Another significant example is hapalosin (B64535), a cyclic depsipeptide with multidrug resistance-reversing activity. nih.gov The total synthesis of hapalosin relies on the efficient preparation of its unique γ-amino-β-hydroxy acid subunit, demonstrating the strategic importance of this class of building blocks. acs.orgacs.org The table below lists natural products that feature the core GABHA scaffold.
| Natural Product | Structural Class | Biological Significance |
| Pepstatin A | Linear Peptide | Aspartic Protease Inhibitor |
| Grassystatins A-C | Linear Peptides | Cathepsin D and E Inhibitors nih.gov |
| Hapalosin | Cyclic Depsipeptide | Multidrug Resistance Reversal Agent nih.gov |
| Izenamides A-C | Depsipeptides | Cathepsin D Inhibitors bohrium.com |
| Bleomycin B2 | Glycopeptide-Polyketide | Antitumor Antibiotic google.com |
The GABHA framework is also a valuable precursor for the synthesis of various alkaloids and other nitrogen-containing natural products. Methodologies have been developed to transform GABHA derivatives into complex heterocyclic systems. For example, a versatile synthetic methodology starting from malimides provides access to anti-γ-alkyl-γ-amino-β-hydroxy acids. researchgate.net These intermediates serve as key building blocks for the asymmetric synthesis of the alkaloid nemonapride (B16739) and the antibiotic pyrrolam A. researchgate.net This underscores the utility of the GABHA scaffold, represented by compounds like this compound, as a foundational element for constructing diverse nitrogenous natural products.
Design and Synthesis of Bioactive Analogues and Mimetics
The structural features of this compound make it an ideal starting point for the rational design and synthesis of molecules that mimic or are analogous to endogenous peptides and other bioactive compounds.
This compound is itself a hydroxylated amino acid derivative. The development of stereodivergent synthetic routes allows for the preparation of all possible stereoisomers of γ-amino-β-hydroxy acids from a single common precursor. core.ac.uk This control over stereochemistry is crucial for creating libraries of hydroxylated amino acid derivatives for structure-activity relationship (SAR) studies. Furthermore, synthetic strategies using N-protected α-amino aldehydes as synthons enable the stereoselective synthesis of a variety of γ-amino-β-hydroxy acids, highlighting the modularity and importance of this structural class in medicinal chemistry. orgsyn.org
Perhaps the most significant application of the GABHA scaffold is in the creation of peptide mimetics, particularly as transition state analogues for protease inhibitors. The γ-amino-β-hydroxy acid unit, famously embodied by statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), is a highly effective mimic of the tetrahedral transition state formed during amide bond hydrolysis by aspartic proteases. springernature.combohrium.com
Consequently, building blocks like this compound are invaluable for synthesizing statine analogues. These analogues are incorporated into peptide sequences to create potent and specific inhibitors of enzymes such as renin and HIV protease. researchgate.net Research has focused on developing versatile approaches to activated forms of statine and its analogues, often starting from chiral precursors that establish the required stereochemistry early in the synthetic sequence. researchgate.netresearchgate.netresearchgate.net
| Analogue/Mimetic Class | Target Enzyme Class | Therapeutic Area | Key Structural Feature |
| Statine Analogues | Aspartic Proteases (e.g., Renin, BACE1) | Hypertension, Alzheimer's Disease | γ-Amino-β-hydroxy acid springernature.com |
| (3S, 4R)-ACHPA | Renin | Hypertension | γ-Amino-β-hydroxy acid researchgate.net |
| AHPPA | Proteases | Various | γ-Amino-β-hydroxy acid core.ac.uk |
Mechanistic and Biochemical Investigations Involving Methyl 5 Amino 3 Hydroxypentanoates
Enzyme-Substrate Interaction Studies with Analogues
Enzyme-substrate interaction studies are crucial for understanding the catalytic mechanisms and stereoselectivities of enzymes. For analogues of methyl 5-amino-3-hydroxypentanoate, these studies often involve enzymes such as lipases and aminotransferases.
The in vitro analysis of enzyme kinetics for compounds structurally related to this compound often focuses on hydrolysis and transesterification reactions catalyzed by lipases. Lipases are widely used for the kinetic resolution of racemic esters, selectively hydrolyzing one enantiomer and leaving the other unreacted. nih.govcapes.gov.br This process allows for the preparation of enantiomerically pure compounds.
For example, lipases from Pseudomonas and Rhizopus have been shown to selectively hydrolyze L-amino acid esters with high reactivity and selectivity. nih.govcapes.gov.br The kinetic resolution of racemic compounds, such as aryltrimethylsilyl chiral alcohols, has been optimized using lipases, achieving high conversions and enantiomeric excesses. nih.gov These studies often follow a bi-bi ping-pong reaction mechanism. rcsb.org The catalytic efficiency is influenced by factors like the type of enzyme, the reaction medium, and the amount of water in the system. researchgate.net
Table 1: Lipase-Catalyzed Kinetic Resolution of Various Esters
| Enzyme | Substrate | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Pseudomonas sp. Lipase (B570770) (Amano PS) | Racemic amino acid esters | Hydrolysis | Selective hydrolysis of L-amino acid esters. | nih.govcapes.gov.br |
| Rhizopus sp. Lipase | Racemic amino acid esters | Hydrolysis | High reactivity and selectivity for L-isomers. | nih.govcapes.gov.br |
| Candida antarctica Lipase B (CAL-B) | Aryltrimethylsilyl chiral alcohols | Transesterification | Excellent enantioselectivity for m- and p-substituted alcohols. | nih.gov |
| Pseudomonas cepacia Lipase | Racemic alcohol precursor of Ivabradine | Esterification/Hydrolysis | Achieved up to 96:4 enantiomeric ratio of the alcohol precursor. | polimi.it |
| Carica papaya lipase (CPL) | Racemic Naproxen methyl ester | Hydrolysis | Demonstrated resolution ability, influenced by water content. | researchgate.net |
This table is interactive. Click on the headers to sort.
Stereoselectivity is a hallmark of enzyme catalysis. In the context of this compound analogues, lipases exhibit a high degree of stereoselectivity, preferentially acting on one enantiomer of a racemic mixture. This enantiopreference is crucial for the synthesis of chiral drugs and other fine chemicals. nih.govpolimi.it For instance, in the resolution of a chiral alcohol intermediate for the drug Ivabradine, Pseudomonas cepacia lipase showed a preference for the (S)-enantiomer. polimi.it
Recent advancements in photobiocatalysis have further expanded the toolbox for stereoselective synthesis. By combining photoredox catalysts with engineered pyridoxal-5'-phosphate (PLP)-dependent enzymes, it is possible to achieve asymmetric sp³-sp³ oxidative cross-coupling reactions to produce non-canonical amino acids with high enantio- and diastereocontrol. nih.govresearchgate.net This synergistic approach allows for the creation of multiple adjacent stereocenters in a single step, a significant challenge for traditional chemical synthesis. nih.gov
Role in Model Biosynthetic Pathways and Metabolic Transformations (in non-human biological systems)
In non-human biological systems, compounds structurally related to this compound can participate in various metabolic pathways. A key example is the metabolism of β-alanine (3-aminopropanoic acid), a structural component of the target molecule. wikipedia.orgsigmaaldrich.comresearchgate.net
In bacteria such as Escherichia coli and Pseudomonas putida, β-alanine is a precursor for the biosynthesis of pantothenic acid (Vitamin B5), a component of the essential cofactor Coenzyme A. nih.govmdpi.com The uptake of β-alanine is an active process, and its metabolism can influence the extracellular environment. For instance, in P. putida, the metabolism of β-alanine can lead to an increase in extracellular pH. mdpi.com
Furthermore, hydroxyalkanoic acids are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. researchgate.netnih.gov It is conceivable that 5-amino-3-hydroxypentanoic acid, derived from the hydrolysis of its methyl ester, could be incorporated as a monomer into PHA polymers by engineered PHA synthases. researchgate.netmit.edu The incorporation of functionalized monomers can alter the physical properties of the resulting biopolymer. The genus Rhodococcus is particularly versatile in its metabolic capabilities and has been explored for the production of various biopolymers and for its role in bioremediation. nih.govjmb.or.krmdpi.com
Table 2: Enzymes and Pathways in Related Metabolic Routes
| Organism | Pathway | Key Enzymes/Genes | Function | Reference |
|---|---|---|---|---|
| Escherichia coli | β-alanine uptake/Pantothenic acid biosynthesis | CycA | β-alanine transport | nih.gov |
| Pseudomonas putida | β-alanine metabolism | ydfG, rutE | Conversion of malonate to 3-hydroxypropionic acid | mdpi.com |
| Acinetobacter baylyi | Alternative β-alanine biosynthesis | Promiscuous enzymes | Formation of β-alanine from 1,3-diaminopropane | nih.gov |
| Various bacteria | Polyhydroxyalkanoate (PHA) biosynthesis | PHA synthase (PhaC) | Polymerization of hydroxyacyl-CoA monomers | researchgate.netnih.gov |
| Rhodococcus wratislaviensis | α-aminoisobutyric acid catabolism | AibH1H2, AibG, AibF | Hydroxylation of α-aminoisobutyric acid | nih.gov |
This table is interactive. Click on the headers to sort.
Structural Biology Insights from Co-crystallization with Biological Macromolecules (e.g., enzymes)
The co-crystallization of small molecules with their target enzymes provides invaluable insights into the structural basis of their interaction. While a crystal structure of this compound bound to an enzyme is not available, the structures of related enzymes with their substrates or inhibitors can serve as models.
Aminotransferases, which are PLP-dependent enzymes, are particularly relevant. proteopedia.org The crystal structure of aromatic-amino-acid aminotransferase from Streptococcus mutans reveals a conserved structural fold that is characteristic of this enzyme family. nih.gov These structures show that the enzyme exists as a dimer, and the active site is located at the interface between the two subunits. The PLP cofactor is covalently bound to a lysine (B10760008) residue in the active site and plays a direct role in the transamination reaction. The structure of barley alanine (B10760859) aminotransferase in complex with L-cycloserine, a known inhibitor, further illuminates the catalytic mechanism and substrate binding. rcsb.org By examining these structures, one can model how a substrate like 5-amino-3-hydroxypentanoic acid would fit into the active site and interact with key residues and the PLP cofactor. Such models are instrumental for enzyme engineering efforts aimed at altering substrate specificity or improving catalytic efficiency.
Advanced Analytical Methodologies for Research on Methyl 5 Amino 3 Hydroxypentanoates
Spectroscopic Techniques for Structural Elucidation of Stereoisomers and Derivatives
Spectroscopic methods are at the forefront of the structural analysis of methyl 5-amino-3-hydroxypentanoate, offering detailed information about its atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound and its derivatives. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR, the chemical shifts, integration of signals, and coupling constants provide a wealth of information. For instance, the signals corresponding to the protons on the carbon backbone can be distinguished, and their splitting patterns reveal adjacent protons, helping to confirm the connectivity of the molecule. The presence of the hydroxyl and amino groups introduces characteristic signals that can be further analyzed. In some cases, signal broadening may be observed due to chemical exchange or conformational dynamics in solution. st-andrews.ac.uk
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their chemical nature (e.g., carbonyl, carbinol, aminomethyl). The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for the differentiation of carbons within the molecule. For example, the carbonyl carbon of the ester group will have a distinct downfield shift compared to the other aliphatic carbons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to resolve complex spectra and unambiguously assign all proton and carbon signals, which is especially critical when dealing with stereoisomers or complex derivatives.
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for assessing its purity. Electron ionization (EI) is a common technique used in MS. nist.gov
In a typical mass spectrum of a related compound, methyl 3-hydroxypentanoate, characteristic fragmentation patterns are observed. nist.gov The molecular ion peak [M]⁺ confirms the molecular weight of the compound. The fragmentation patterns provide structural information; for example, the loss of specific neutral fragments such as a methyl group (CH₃) or a methoxy (B1213986) group (OCH₃) from the ester functionality can be observed.
For amino-containing compounds, derivatization is often necessary prior to analysis by gas chromatography-mass spectrometry (GC-MS) to increase volatility. sigmaaldrich.com Common derivatizing agents include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on the amino and hydroxyl groups with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This derivatization not only improves chromatographic properties but also leads to characteristic fragmentation patterns in the mass spectrum, such as the loss of a tert-butyl group (M-57), which aids in structural identification. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula and confirming the identity of the compound with high confidence.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of chemical reactions involving this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The synthesis or modification of this compound can be monitored by observing the appearance or disappearance of characteristic IR absorption bands. Key vibrational frequencies include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.
N-H stretch: Bands in the 3300-3500 cm⁻¹ region are characteristic of the primary amine.
C=O stretch: A strong absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.
C-O stretch: Bands in the 1000-1300 cm⁻¹ region correspond to the C-O single bonds of the ester and alcohol.
N-H bend: A band around 1590-1650 cm⁻¹ can be attributed to the bending vibration of the N-H bond.
By tracking changes in the intensity of these bands, one can follow the conversion of reactants to products.
Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful if the reactants, intermediates, or products contain chromophores (light-absorbing groups). While the basic structure of this compound does not have strong UV absorption, certain derivatives or reactants might. For example, if a reaction involves an aromatic ring or a conjugated system, UV-Vis spectroscopy can be used to monitor the reaction by observing changes in the absorption spectrum. researchgate.net The formation of an imine bond, for instance, can be monitored by observing a characteristic absorption band. researchgate.net
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, isolating its stereoisomers, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purification of non-volatile compounds like this compound. nih.gov Developing a robust HPLC method is critical for achieving good resolution and accurate analysis.
Method development involves the careful selection of several parameters:
Stationary Phase (Column): Reversed-phase columns, such as C18 or C8, are commonly used. The choice depends on the polarity of the analyte and the desired retention characteristics.
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or acetic acid to improve peak shape for the amino group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used in a gradient or isocratic elution mode.
Detector: A UV detector is often used if the molecule has a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed. Mass spectrometric detection (LC-MS) provides the highest selectivity and sensitivity.
A validated HPLC method will demonstrate good linearity, accuracy, and precision, making it a reliable tool for quality control and research. nih.gov
| Parameter | Typical Condition for HPLC Analysis |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
| Injection Volume | 10 µL |
This table represents a hypothetical but typical set of starting conditions for the HPLC analysis of a polar compound like this compound.
Gas Chromatography (GC) and GC-MS for Analysis of Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Since this compound itself is not sufficiently volatile for GC analysis due to its polar hydroxyl and amino groups, derivatization is required. sigmaaldrich.com
The derivatization process, as mentioned earlier, typically involves converting the -OH and -NH₂ groups into less polar and more volatile ethers and silyl-amines, for example, using MTBSTFA to form TBDMS derivatives. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polar capillary column is often used. sigmaaldrich.com
When coupled with a mass spectrometer (GC-MS), this technique provides a powerful analytical tool for both qualitative and quantitative analysis. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information and confirmation. sigmaaldrich.comnih.gov GC-MS is highly sensitive and can be used to detect and quantify trace amounts of the derivatized compound and any impurities.
| Parameter | Typical Condition for GC-MS Analysis of Derivatives |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Column | Capillary column (e.g., SLB-5ms, 20 m x 0.18 mm, 0.18 µm) sigmaaldrich.com |
| Carrier Gas | Helium |
| Oven Program | Start at 100°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer |
This table illustrates typical conditions for the GC-MS analysis of a derivatized amino acid-like compound.
Chiral Chromatography for Enantiomeric Purity Analysis
Chiral chromatography is a cornerstone technique for the separation of enantiomers, allowing for the quantification of the enantiomeric excess (ee) in a sample. This is crucial in many applications where one enantiomer is desired over the other. The principle of this method lies in the use of a chiral stationary phase (CSP) or a chiral additive to the mobile phase, which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.
For amino acid derivatives like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are viable options for chiral separation. In many cases, derivatization of the amino and hydroxyl groups is necessary to enhance volatility for GC analysis or to improve chromatographic behavior and detectability for HPLC. For instance, the amino group can be acylated and the hydroxyl group can be esterified to create suitable derivatives.
The selection of the chiral stationary phase is critical for achieving successful separation. For amino acid derivatives, CSPs based on cyclodextrins, macrocyclic antibiotics, or ligand-exchange materials are often employed. Ligand-exchange chromatography, for example, can be carried out using a chiral selector like L-4-hydroxyproline complexed with a metal ion, which forms transient diastereomeric complexes with the enantiomers of the analyte, enabling their separation.
The determination of enantiomeric purity is critical for evaluating the quality of synthetic peptides and their constituent amino acids. A direct approach using chiral HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) can provide rapid and accurate determination of the chiral purity of amino acids. This method can be adapted for the analysis of this compound, where the sample would be analyzed after appropriate preparation to ensure compatibility with the system.
Table 1: Representative Chiral HPLC Separation Parameters for an Amino Acid Derivative
| Parameter | Condition |
| Column | Chiral Ligand-Exchange Stationary Phase |
| Mobile Phase | Aqueous buffer with a chiral selector (e.g., L-proline) and copper (II) sulfate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
This table represents typical starting conditions for method development for the chiral separation of an amino acid derivative like this compound, based on established methods for similar compounds.
Theoretical and Computational Studies of Methyl 5 Amino 3 Hydroxypentanoates
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs a molecule's structure, stability, and reactivity.
For a molecule like Methyl 5-amino-3-hydroxypentanoate, DFT studies would elucidate key aspects of its electronic structure. Calculations can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Reactivity descriptors that can be calculated include:
Chemical Potential and Electrophilicity: These values indicate a molecule's tendency to accept or donate electrons.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). This is vital for predicting non-covalent interactions, such as hydrogen bonding.
In a study on hydrazone derivatives of a related bicyclic ester, DFT calculations were used to determine these electronic properties. The results showed that the energy gaps for the series of compounds ranged from 4.32 to 5.82 eV, and their electrophilicity index values classified them as strong electrophiles. nih.govsemanticscholar.org Such calculations for this compound would similarly pinpoint the reactive centers, likely the amino and hydroxyl groups, and predict its behavior in chemical reactions.
Table 1: Example of Electronic Properties Calculated via DFT for a Series of Hydrazone Derivatives nih.govsemanticscholar.org (Illustrative data from a study on related compounds)
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (eV) |
| HB | -9.65 | -3.83 | 5.82 | 2.51 |
| HC | -9.56 | -3.74 | 5.82 | 2.49 |
| HD | -7.21 | -2.89 | 4.32 | 3.86 |
| HE | -7.28 | -2.71 | 4.57 | 3.53 |
| HF | -7.31 | -2.71 | 4.60 | 3.48 |
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable single bonds, like this compound, exist as an ensemble of different three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamics of a molecule over time. rsc.org By simulating the atomic motions based on a classical force field, MD can reveal how the molecule behaves in different environments, such as in an aqueous solution. mdpi.com
An MD simulation of this compound would involve:
System Setup: Placing the molecule in a simulation box, typically filled with water molecules to mimic physiological conditions.
Energy Minimization: Optimizing the initial geometry to remove any unfavorable atomic clashes.
Simulation Run: Solving Newton's equations of motion for every atom over a set period (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.
Analysis of the MD trajectory provides insights into the molecule's flexibility, preferred conformations, and the formation of intramolecular hydrogen bonds. It can also reveal how the molecule interacts with surrounding solvent molecules, for instance, by analyzing the radial distribution function of water around the amino and hydroxyl groups. nih.gov These simulations are crucial for understanding how the molecule's shape influences its ability to interact with biological targets. mdpi.com
Table 2: Insights Obtainable from Molecular Dynamics Simulations
| Type of Analysis | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |
| Hydrogen Bond Analysis | Identification of stable intramolecular and intermolecular hydrogen bonds. |
| Radial Distribution Function (RDF) | Description of the solvation shell structure around specific atoms. |
| Principal Component Analysis (PCA) | Identification of dominant modes of motion and conformational substates. |
Molecular Modeling and Docking Studies with Biological Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). jbcpm.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.
For this compound, docking studies could be performed to investigate its potential to bind to the active site of an enzyme or a receptor binding pocket. The process involves:
Preparing the 3D structures of both the ligand (the pentanoate derivative) and the receptor.
Using a docking algorithm, such as AutoDock Vina, to systematically sample many possible binding poses of the ligand within the receptor's active site. nih.gov
Scoring the poses based on a function that estimates the binding free energy. The pose with the lowest score is predicted to be the most stable binding mode.
A 2023 study on hydrazone derivatives used molecular docking to evaluate their potential as inhibitors of the COVID-19 main protease. nih.govsemanticscholar.org The results provided binding affinity scores (in kcal/mol) and identified the specific amino acid residues in the protease active site that formed hydrogen bonds and hydrophobic interactions with the ligands. semanticscholar.org For example, the compound with the best docking score (-6.5 kcal/mol) formed hydrogen bonds with residues GLN 110, THR 111, ASN 151, and THR 292 of the enzyme. semanticscholar.org Similar studies on this compound could hypothesize its biological targets and mechanism of action.
Table 3: Example of Molecular Docking Results for Hydrazone Derivatives Against COVID-19 Main Protease semanticscholar.org (Illustrative data from a study on related compounds)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues |
| HB | -5.3 | ILE106, ASP153 |
| HC | -6.5 | GLN110, THR111, ASN151, THR292, PHE294 |
| HD | -5.8 | ASN151, VAL104 |
| HE | -6.0 | ASN151, ASP153, PHE294 |
| HF | -6.1 | GLN110, VAL104 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation. By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed.
For a molecule like this compound, computational methods could elucidate the mechanisms of its synthesis or degradation. For instance, the synthesis of amino acid methyl esters via the reaction of an amino acid with methanol (B129727) and trimethylchlorosilane has been reported as a convenient method. mdpi.com A computational study of this reaction could model the transition states to confirm the proposed mechanism and explain the reaction's efficiency.
Similarly, computational tools can be used to study potential metabolic reactions. The presence of hydroxyl and ester functional groups suggests that it may undergo oxidation or hydrolysis. DFT calculations could model the transition states for these reactions, for example, when catalyzed by an enzyme like an oxidase or an esterase. This allows researchers to understand the energy barriers involved and the roles of specific catalytic residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (focused on theoretical principles)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for the observed changes in its biological effects.
A QSAR study on derivatives of this compound would follow a general workflow:
Data Set Preparation: A series of analogue compounds would need to be synthesized, and their biological activity (e.g., IC₅₀ value against an enzyme) would be experimentally measured.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," would be calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.
Model Development: A mathematical equation is generated using statistical methods (such as multiple linear regression or machine learning algorithms) to correlate the descriptors (the independent variables) with the biological activity (the dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of a chance correlation.
The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts.
Emerging Research Frontiers and Future Perspectives for Methyl 5 Amino 3 Hydroxypentanoates
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of chiral compounds for drug discovery and materials science has accelerated the need for automated synthesis. The integration of Methyl 5-amino-3-hydroxypentanoate synthesis into such platforms is a significant area of development.
Detailed Research Findings: High-throughput synthesis of structurally related β-amino acids and peptidomimetics is often achieved using solid-phase synthesis on resin supports or through advanced flow chemistry systems. biosynth.com For this compound, this would involve a multi-step sequence requiring orthogonal protecting groups for the amine and hydroxyl functionalities to allow for selective reactions. A potential automated workflow could involve:
Immobilization of a suitable precursor onto a solid support or introduction into a continuous flow reactor.
Sequential reactions, such as stereoselective reduction of a keto group followed by amination.
In-line purification to remove excess reagents and byproducts.
Cleavage from the resin or collection from the flow system.
Flow chemistry, in particular, offers precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for managing selectivity in multi-step syntheses of complex chiral molecules like β-hydroxy γ-amino acids. nih.gov The challenge lies in developing robust, scalable, and efficient protocols that can deliver large quantities of all possible stereoisomers of the target compound. nih.gov
Development of Novel Biocatalytic Routes and Enzyme Engineering for Enantiopure Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. The development of enzymatic routes to this compound is a major frontier, promising high selectivity under mild conditions.
Detailed Research Findings: The synthesis of chiral amino acids and amino alcohols is a well-established field for biocatalysis. mdpi.com For a molecule like this compound, a chemoenzymatic or a multi-enzyme cascade approach is highly promising. csic.esnih.gov One potential route involves the enantioselective aldol (B89426) addition of pyruvate (B1213749) to an aldehyde, catalyzed by an aldolase (B8822740), to form a chiral 4-hydroxy-2-oxo acid intermediate. nih.gov This intermediate can then be stereoselectively aminated using an engineered transaminase (ATA) or amino acid dehydrogenase to install the amino group at the desired position, creating the two adjacent stereocenters with high fidelity. nih.gov
Enzyme engineering plays a pivotal role in this area. Techniques such as directed evolution and rational design are used to create bespoke enzymes with enhanced activity, stability, and specificity for non-natural substrates, which would be required for the precursors of this compound. mdpi.com For instance, L-threonine aldolases have been engineered to improve diastereoselectivity in the synthesis of β-hydroxy-α-amino acids. nih.gov A similar approach could be applied to develop enzymes for the efficient synthesis of the β-amino-γ-hydroxy structure.
| Enzyme Class | Potential Role in Synthesis | Key Advantages |
| Aldolases | Catalyze the C-C bond formation to create the carbon backbone with a hydroxyl group. | High stereocontrol in creating chiral centers. |
| Transaminases (ATAs) | Introduce the amino group stereoselectively onto a keto-precursor. | Excellent enantioselectivity; avoids harsh chemical reagents. |
| Dehydrogenases / Reductases | Stereoselectively reduce a ketone to form the chiral hydroxyl group. | High enantiomeric excess (>99% ee) is often achievable. organic-chemistry.org |
| Lipases / Esterases | Can be used for kinetic resolution of racemic mixtures of the ester. | Wide availability and operational simplicity. |
Exploration of Unconventional Reactivity and Novel Rearrangements
The unique arrangement of functional groups in this compound opens the door to exploring novel chemical transformations that are not accessible with simpler molecules.
Detailed Research Findings: The 1,3-amino alcohol motif is a key feature that can participate in unique reactions. Research on similar structures has shown the potential for radical-mediated rearrangements. For example, a radical Brook rearrangement has been used to access γ-amino alcohols from alkenes, demonstrating a novel way to form a 1,3-linkage across a double bond. acs.org This type of energy transfer-enabled photocatalysis could potentially be applied to derivatives of this compound to create even more complex and functionalized scaffolds. acs.org
Furthermore, the interplay between the hydroxyl, amino, and ester groups can lead to interesting intramolecular cyclizations. Depending on the reaction conditions, it could be guided to form substituted lactams (by amide bond formation between the amine and ester) or lactones (if the ester is first hydrolyzed and then esterified with the internal hydroxyl group). The cyanide-catalyzed rearrangement of related cyclic α-hydroxy-β-oxoesters to form δ-valerolactones highlights how clever catalytic strategies can drive thermodynamically favorable ring expansions and rearrangements. organic-chemistry.org
Applications in Advanced Materials Science (e.g., polymer precursors, supramolecular chemistry)
The bifunctional and trifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of advanced functional polymers and as a building block for self-assembling supramolecular systems.
Detailed Research Findings: With its amine, hydroxyl, and ester functionalities, this molecule is a prime precursor for creating novel poly(ester-amide)s. Such polymers can be designed to have specific properties, such as biodegradability and tailored mechanical strength, making them suitable for biomedical applications like drug delivery. nih.gov The synthesis could proceed via polycondensation reactions, where the hydroxyl group reacts with a dicarboxylic acid derivative and the amino group reacts with another, or through ring-opening polymerization of a lactam or lactone derivative of the molecule. The synthesis of polyesters from related β-lactones has been demonstrated, suggesting a viable pathway for polymerization. nih.gov
In supramolecular chemistry, the ability of molecules to form ordered structures through non-covalent interactions is key. Short peptides and amino acid derivatives are known to self-assemble into complex architectures like hydrogels, nanotubes, and vesicles. researchgate.netacs.org The hydrogen bond donor (amine, hydroxyl) and acceptor (carbonyl) sites on this compound provide the necessary functionalities to drive self-assembly into well-defined, potentially stimuli-responsive materials. acs.org These could find use in tissue engineering, sensing, and controlled release systems.
Rational Design of Next-Generation Chiral Scaffolds
This compound is not just a synthetic target but a starting point for the rational design of new, high-value chiral scaffolds for use in catalysis and medicine.
Detailed Research Findings: Chiral β-hydroxy γ-amino acids, a class to which this compound belongs, are critical components of many biologically active natural products and pharmaceuticals, including the statin family of enzyme inhibitors. researchgate.net Its defined stereochemistry and orthogonally-protectable functional groups make it an ideal building block for diversity-oriented synthesis (DOS). nih.gov In DOS, a simple core structure is elaborated into a library of structurally diverse and complex molecules.
The rational design of these next-generation scaffolds involves using the this compound core and systematically modifying its functional groups to explore chemical space. nih.gov For example, the amine can be acylated, the hydroxyl group can be etherified or esterified, and the methyl ester can be converted to other functional groups. This allows for the creation of sp3-rich, three-dimensional molecules, which are increasingly sought after in drug discovery for their potential to interact with complex biological targets. nih.gov Furthermore, derivatives can be designed as chiral ligands for asymmetric catalysis, where the defined spatial arrangement of coordinating atoms (N and O) can induce high stereoselectivity in metal-catalyzed reactions. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-amino-3-hydroxypentanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves stepwise protection of functional groups. For example, the amino group can be protected using tert-butoxycarbonyl (Boc) chemistry, followed by esterification of the hydroxyl group. Reaction conditions such as pH (maintained at 8–9 for amine stability) and temperature (0–5°C during coupling steps) are critical to avoid side reactions like racemization or ester hydrolysis. Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying backbone structure and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3300 cm⁻¹, ester carbonyl at ~1740 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For conflicting data (e.g., unexpected peaks in NMR), cross-validate with high-resolution MS or compare against PubChem reference spectra .
Q. What are the best practices for assessing the purity of this compound, and how should impurities be quantified?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid). Detect impurities via UV at 210 nm. Quantify using a calibration curve of the pure compound. For trace impurities, LC-MS/MS can identify degradation products (e.g., hydrolyzed esters or oxidized amines) .
Q. How should this compound be stored to maintain stability, and what degradation products are commonly observed?
- Methodological Answer : Store at –20°C in anhydrous conditions under nitrogen to prevent hydrolysis. Degradation products include 5-amino-3-hydroxypentanoic acid (via ester hydrolysis) and imine derivatives (from amine oxidation). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amino-group protection. Use chiral HPLC (Chiralpak® AD-H column) to monitor enantiomeric excess (ee). For >99% ee, iterative recrystallization in hexane/ethyl acetate (1:3) is effective. Dynamic kinetic resolution via asymmetric catalysis (e.g., Ru-BINAP complexes) can also enhance stereocontrol .
Q. What strategies are employed to resolve contradictions in the reactivity of this compound reported in different studies?
- Methodological Answer : Divergent reactivity often arises from varying solvent systems (e.g., polar protic vs. aprotic) or trace metal contaminants. Replicate experiments under inert atmospheres (argon/glovebox) and characterize intermediates via in-situ IR. For conflicting catalytic results, conduct kinetic isotope effect (KIE) studies to elucidate mechanisms .
Q. What computational methods are used to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states for ester hydrolysis or amine acylation. Molecular dynamics simulations (AMBER force field) predict solvent effects. Validate predictions with experimental Arrhenius plots (rate constants vs. temperature) .
Q. What are the key considerations when designing a kinetic study for the hydrolysis of this compound under varying pH conditions?
- Methodological Answer : Use buffered solutions (pH 2–12) with ionic strength adjusted to 0.1 M (KCl). Monitor hydrolysis via ¹H NMR by tracking ester peak integration (~3.7 ppm) over time. For acidic/basic conditions, quench aliquots at intervals and analyze by HPLC. Apply Eyring plots to determine activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
